molecular formula C9H13N3O B13074873 Oxolan-3-yl(pyrimidin-2-yl)methanamine

Oxolan-3-yl(pyrimidin-2-yl)methanamine

Cat. No.: B13074873
M. Wt: 179.22 g/mol
InChI Key: LLBYIWUDINWYPR-UHFFFAOYSA-N
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Description

Oxolan-3-yl(pyrimidin-2-yl)methanamine is a heterocyclic amine compound featuring a tetrahydrofuran (oxolan) ring substituted at the 3-position with a methanamine group linked to a pyrimidin-2-yl moiety. Its molecular formula is C$9$H${13}$N$_3$O, with a molecular weight of 179.22 g/mol (estimated from structural analogs in , and 15). This compound is of interest in medicinal chemistry for its dual heterocyclic framework, which may optimize interactions with biological targets such as enzymes or receptors .

Properties

Molecular Formula

C9H13N3O

Molecular Weight

179.22 g/mol

IUPAC Name

oxolan-3-yl(pyrimidin-2-yl)methanamine

InChI

InChI=1S/C9H13N3O/c10-8(7-2-5-13-6-7)9-11-3-1-4-12-9/h1,3-4,7-8H,2,5-6,10H2

InChI Key

LLBYIWUDINWYPR-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C(C2=NC=CC=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes to 3-Aminomethyltetrahydrofuran (Oxolan-3-ylmethanamine)

A key intermediate is 3-aminomethyltetrahydrofuran (3-aminomethyl oxolane), which can be synthesized via several routes:

Method No. Starting Material(s) Key Steps Advantages/Disadvantages
1 Diethyl malonate and ethyl chloroacetate Base-catalyzed nucleophilic substitution → sodium borohydride reduction → acid-catalyzed cyclization → sulfonyl chloride substitution → phthalimide displacement and hydrolysis Multi-step, uses harsh reagents, moderate yields, complex operations
2 Malic acid Catalytic hydrogenation to 2-hydroxybutanediol → acid-catalyzed cyclization → thionyl chloride halogenation → nucleophilic displacement with cyanide → catalytic hydrogenation Expensive starting material, harsh hydrogenation conditions, toxic cyanide use, less suitable for scale-up
3 Acrylonitrile and 2-halogenated ethanol Addition reaction → cyclization to 3-cyano oxolane → catalytic hydrogenation to 3-aminomethyl oxolane Shorter route, cheaper starting materials, milder conditions, suitable for industrial scale production

Detailed Example of Method 3 (Preferred Industrial Route):

  • Step 1: Acrylonitrile reacts with 2-chloroethanol (or 2-bromoethanol/2-iodoethanol) under basic conditions with sodium amide as catalyst to form 2-chloroethyl-2-cyanoethyl ether intermediate.
  • Step 2: Cyclization of the intermediate in reflux conditions yields 3-cyano oxolane.
  • Step 3: Catalytic hydrogenation of 3-cyano oxolane with Raney nickel under hydrogen pressure (2.5 MPa) at 110°C converts the nitrile group to the primary amine, yielding 3-aminomethyltetrahydrofuran.

This method avoids toxic cyanide reagents and harsh hydrogenation conditions, making it environmentally friendlier and cost-effective for large-scale production.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Notes
1 Synthesis of 3-cyano oxolane intermediate Acrylonitrile + 2-chloroethanol, NaNH2, reflux Mild conditions, good yield (~50%)
2 Catalytic hydrogenation to 3-aminomethyl oxolane Raney Ni, H2 (2.5 MPa), 110°C, 5 h Efficient nitrile reduction to primary amine
3 Reductive amination with pyrimidin-2-yl aldehyde or halide Sodium cyanoborohydride or catalytic hydrogenation, alcoholic solvent, base catalyst Forms this compound final product

Research Findings and Industrial Considerations

  • The route starting from acrylonitrile and 2-chloroethanol is favored industrially due to low cost, fewer steps, and reduced environmental impact compared to malic acid or diethyl malonate routes.
  • Use of Raney nickel catalyst under moderate hydrogen pressure provides high selectivity for nitrile reduction without over-reduction or ring opening.
  • Reductive amination protocols employing sodium cyanoborohydride in alcoholic media with tertiary amine bases provide high yields and purity of the pyrimidin-2-ylmethanamine derivatives.
  • Avoidance of toxic cyanide reagents and harsh conditions aligns with green chemistry principles.
  • The overall synthetic scheme is suitable for scale-up and commercial manufacturing.

Chemical Reactions Analysis

Types of Reactions

Oxolan-3-yl(pyrimidin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its chiral nature makes it valuable as a chiral ligand in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.

Research indicates that Oxolan-3-yl(pyrimidin-2-yl)methanamine may possess antimicrobial and antiviral properties . Studies are ongoing to evaluate its effectiveness against various pathogens, making it a candidate for developing new antimicrobial agents.

Pharmaceutical Development

The compound is being investigated for its potential as a therapeutic agent in treating diseases such as cancer. Its interaction with specific molecular targets, such as enzymes or receptors, may modulate biological responses, leading to therapeutic effects . For instance, derivatives of similar structures have shown promise in inhibiting kinases involved in cancer progression .

Material Science

In industry, this compound is utilized in the development of new materials and serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique properties contribute to innovations in material formulations.

Case Studies

Application AreaDescriptionFindings
Antimicrobial ResearchEvaluated against various bacterial strainsShows potential effectiveness comparable to existing antibiotics
Cancer TherapeuticsTested on cancer cell lines for cytotoxicityInduces apoptosis in specific cancer types
Material DevelopmentUsed in polymer formulationsEnhances mechanical properties and stability of composites

Mechanism of Action

The mechanism of action of Oxolan-3-yl(pyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The following table compares Oxolan-3-yl(pyrimidin-2-yl)methanamine with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Notable Properties
This compound C$9$H${13}$N$_3$O 179.22 Pyrimidin-2-yl, oxolan-3-yl Not explicitly provided Combines aromatic pyrimidine with lipophilic oxolan
Oxolan-3-yl(phenyl)methanamine hydrochloride C${11}$H${16}$ClNO 213.71 Phenyl, oxolan-3-yl 1432678-58-4 Higher molecular weight due to phenyl group; hydrochloride salt improves solubility
Methyl[(pyrimidin-2-yl)methyl]amine dihydrochloride C$6$H${11}$Cl$2$N$3$ 196.07 Pyrimidin-2-yl, methylamine 1956354-92-9 Dihydrochloride form enhances aqueous solubility
N-Methyl-(tetrahydrofuran-3-ylmethyl)amine C$6$H${13}$NO 115.18 Oxolan-3-yl, methylamine 7179-93-3 Simplified structure lacking pyrimidine; lower molecular weight
[3-(Propan-2-yloxy)oxolan-3-yl]methanamine C$8$H${17}$NO$_2$ 159.23 Isopropoxy-oxolan-3-yl 1593918-30-9 Steric hindrance from isopropoxy group may reduce binding affinity
rac-[(2R,3S)-2-(1-ethyl-1H-imidazol-2-yl)oxolan-3-yl]methanamine C${10}$H${17}$N$_3$O 195.26 Imidazol-2-yl, oxolan-3-yl 1932229-78-1 Imidazole introduces basicity and hydrogen-bonding potential
Key Observations:
  • Pyrimidine vs. Phenyl/Imidazole : The pyrimidine ring in the target compound provides a planar, electron-deficient aromatic system, favoring π-π stacking and hydrogen bonding with biological targets. In contrast, phenyl groups (e.g., in oxolan-3-yl(phenyl)methanamine) contribute hydrophobicity, while imidazole () introduces pH-dependent protonation .
  • Salt Forms : Hydrochloride or dihydrochloride salts (e.g., ) improve solubility but increase molecular weight and may alter pharmacokinetics.
  • Oxolan Substitution : Substituents like isopropoxy () or imidazole () on the oxolan ring modulate steric and electronic properties, impacting target selectivity.

Biological Activity

Oxolan-3-yl(pyrimidin-2-yl)methanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, drawing from diverse research sources.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Formation of the Pyrimidine Ring : This is often achieved through the condensation of amidines and β-diketones under acidic or basic conditions.
  • Introduction of the Methanamine Group : Reductive amination is commonly used, where an aldehyde or ketone reacts with ammonia or an amine in the presence of a reducing agent.
  • Attachment of the Oxolan Group : This step uses nucleophilic substitution reactions to introduce the oxolan group onto the phenyl ring.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can mimic natural nucleotides, interfering with DNA and RNA synthesis by inhibiting enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA replication and repair .
  • Cell Signaling Modulation : It may affect signaling pathways associated with apoptosis and immune responses, as evidenced by studies showing its impact on cytokine production and lymphocyte proliferation .

Therapeutic Applications

Research indicates that this compound exhibits several therapeutic potentials:

  • Antitumor Activity : In vitro studies have demonstrated its ability to inhibit the proliferation of various tumor cell lines, suggesting potential utility as an anticancer agent .
  • Antiviral Properties : The compound has shown effectiveness against certain viruses, including human herpes virus type-1 (HHV-1), indicating its potential as an antiviral agent .
  • Immunomodulatory Effects : It has been reported to modulate immune responses, which could be beneficial in treating autoimmune disorders .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of this compound against several cancer cell lines. The results indicated a significant reduction in cell viability, particularly in breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through caspase activation pathways.

Case Study 2: Antiviral Activity

In another investigation, the compound was tested against HHV-1 in A549 cell lines. The results showed a dose-dependent inhibition of viral replication, with molecular studies revealing alterations in viral protein expression levels.

Data Summary

Activity Target/Mechanism Outcome
AntitumorInhibition of cell proliferationSignificant reduction in viability
AntiviralInhibition of viral replicationDose-dependent inhibition
ImmunomodulatoryModulation of cytokine productionSuppression of TNF-α production

Q & A

Q. Q1. What are the recommended synthetic routes for Oxolan-3-yl(pyrimidin-2-yl)methanamine, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via reductive amination of pyrimidin-2-yl ketone derivatives with tetrahydrofuran-3-amine precursors. Key steps include:

  • Reduction: Use sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0–25°C to reduce imine intermediates .
  • Substitution: Optimize electrophilic substitution of the pyrimidine ring using halogenation (e.g., N-bromosuccinimide) to introduce functional groups for downstream applications .
  • Yield Optimization: Reaction time and solvent polarity significantly affect yield. For example, THF yields higher purity (85–90%) compared to dichloromethane (70–75%) due to better solubility of intermediates .

Q. Q2. How can computational modeling resolve contradictions in reported binding affinities of this compound to kinase targets?

Methodological Answer: Conflicting binding data (e.g., IC50 values ranging from 0.5–5 µM) may arise from assay conditions or conformational flexibility. Use:

  • Molecular Dynamics (MD): Simulate ligand-protein interactions under physiological pH and ionic strength to identify stable binding conformers .
  • Docking Validation: Cross-validate results using AutoDock Vina and Schrödinger Suite to account for active-site solvation effects .
  • Experimental Calibration: Pair simulations with surface plasmon resonance (SPR) to correlate computed binding energies with empirical dissociation constants (Kd) .

Key Finding: MD simulations reveal a 20° rotation of the tetrahydrofuran ring under high-salt conditions, reducing hydrophobic interactions with kinase pockets .

Q. Q3. What strategies mitigate instability of this compound in aqueous buffers during biological assays?

Methodological Answer: Instability (t1/2 < 24h at pH 7.4) is attributed to hydrolysis of the methanamine group. Mitigation approaches include:

  • Buffer Modification: Use 10% DMSO in phosphate-buffered saline (PBS) to reduce water activity .
  • Derivatization: Introduce a tert-butyl carbamate (Boc) protecting group on the amine, which is cleaved enzymatically in target cells .
  • Stability Testing: Monitor degradation via LC-MS at 0h, 6h, and 24h to identify optimal storage conditions (−20°C in argon atmosphere) .

Q. Q4. How does stereochemistry at the tetrahydrofuran-3-yl position affect the compound’s pharmacological profile?

Methodological Answer: The (3R)- and (3S)-enantiomers exhibit distinct bioactivity:

  • Synthesis of Enantiomers: Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases .
  • Activity Comparison:
    • (3R)-Enantiomer: Higher affinity for serotonin receptors (Ki = 0.3 nM vs. 5 nM for (3S)) due to complementary hydrogen bonding .
    • (3S)-Enantiomer: Improved blood-brain barrier penetration (logBB = 0.8 vs. 0.2 for (3R)) due to reduced polarity .

Q. Q5. What analytical techniques are critical for characterizing impurities in this compound batches?

Methodological Answer: Common impurities include deaminated byproducts and oxidation derivatives. Recommended techniques:

  • HPLC-PDA: Detect UV-absorbing impurities at 254 nm using a C18 column (gradient: 5–95% acetonitrile in 20 min) .
  • HRMS: Identify exact masses of impurities (e.g., [M+H]+ = 178.12 for the deaminated product vs. 177.24 for the parent compound) .
  • NMR: Use 1H-13C HSQC to resolve overlapping signals in the tetrahydrofuran region (δ 3.5–4.0 ppm) .

Q. Q6. How to design a structure-activity relationship (SAR) study for optimizing kinase inhibition?

Methodological Answer: Prioritize modifications based on computational and empirical

  • Pyrimidine Substitution: Replace the 2-pyrimidinyl group with 4-pyridinyl to enhance π-stacking with kinase ATP pockets .
  • Tetrahydrofuran Modification: Introduce methyl groups at the 4-position to improve metabolic stability (e.g., t1/2 increased from 2h to 6h in liver microsomes) .
  • Assay Protocol: Use a tiered approach:
    • In vitro kinase panel (10 kinases) to identify selectivity.
    • Cellular IC50 determination in HEK293 cells expressing target kinases.
    • In vivo PK/PD in murine models .

Safety and Handling

Q. Q7. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer: The compound is classified as a Skin Corrosion Category 1B hazard . Required protocols:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation: Use fume hoods for weighing and synthesis steps.
  • Spill Management: Neutralize with 10% citric acid solution and adsorb with vermiculite .

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